molecular formula C5H6ClF3O2S B13076158 Methyl [(1-chloro-2,2,2-trifluoroethyl)thio]acetate

Methyl [(1-chloro-2,2,2-trifluoroethyl)thio]acetate

Cat. No.: B13076158
M. Wt: 222.61 g/mol
InChI Key: WEVUUZBQKGIEQR-UHFFFAOYSA-N
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Description

Methyl [(1-chloro-2,2,2-trifluoroethyl)thio]acetate is a sulfur-containing ester featuring a trifluoromethyl (CF₃) group and a chlorine atom on the ethyl chain. This compound is structurally characterized by:

  • Methyl ester group (–COOCH₃) at the acetate terminus.
  • Thioether linkage (–S–) connecting the acetate moiety to the 1-chloro-2,2,2-trifluoroethyl group.

Properties

Molecular Formula

C5H6ClF3O2S

Molecular Weight

222.61 g/mol

IUPAC Name

methyl 2-(1-chloro-2,2,2-trifluoroethyl)sulfanylacetate

InChI

InChI=1S/C5H6ClF3O2S/c1-11-3(10)2-12-4(6)5(7,8)9/h4H,2H2,1H3

InChI Key

WEVUUZBQKGIEQR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CSC(C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

The synthesis of Methyl [(1-chloro-2,2,2-trifluoroethyl)thio]acetate involves the reaction of 1-chloro-2,2,2-trifluoroethanethiol with methyl chloroacetate under specific conditions . The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Methyl [(1-chloro-2,2,2-trifluoroethyl)thio]acetate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl [(1-chloro-2,2,2-trifluoroethyl)thio]acetate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of Methyl [(1-chloro-2,2,2-trifluoroethyl)thio]acetate involves its interaction with specific molecular targets. The compound can modify proteins through thiol-disulfide exchange reactions, affecting protein function and activity. This modification can influence various cellular pathways and processes .

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

Table 1: Key Structural Features of Analogous Compounds
Compound Name Molecular Formula Functional Groups Key Substituents Reference
Methyl [(1-chloro-2,2,2-trifluoroethyl)thio]acetate C₅H₆ClF₃O₂S Methyl ester, thioether –CF₃, –Cl Target
Ethyl 2-((1-chloro-2,2,2-trifluoroethyl)thio)acetate C₆H₈ClF₃O₂S Ethyl ester, thioether –CF₃, –Cl
[(1-Chloro-2,2,2-trifluoroethyl)thio]acetyl chloride C₄H₃ClF₃O₂S Acyl chloride, thioether –CF₃, –Cl
Methyl 2-((2-chloroethyl)thio)acetate C₅H₉ClO₂S Methyl ester, thioether –CH₂CH₂Cl (no CF₃)
Fluthiacet-methyl C₁₄H₁₃ClFN₃O₃S₂ Methyl ester, thiadiazolopyridazine –Cl, –F, aromatic heterocycles
2-Chloro-N-(2,2,2-trifluoroethyl)acetamide C₄H₅ClF₃NO Amide, chloroethyl –CF₃, –Cl
Key Observations:

Ester vs. Acyl Chloride : Replacing the methyl ester with an acyl chloride (e.g., [(1-chloro-2,2,2-trifluoroethyl)thio]acetyl chloride) increases electrophilicity, making it more reactive in nucleophilic acyl substitutions .

Trifluoroethyl vs. Chloroethyl : The absence of CF₃ in methyl 2-((2-chloroethyl)thio)acetate reduces electronegativity and may lower thermal stability compared to the target compound .

Ethyl Ester Analog : Ethyl 2-((1-chloro-2,2,2-trifluoroethyl)thio)acetate (CymitQuimica) shares similar reactivity but exhibits higher lipophilicity due to the longer alkyl chain .

Key Observations:
  • The target compound’s synthesis likely parallels methods used for methyl 2-((2-chloroethyl)thio)acetate, with substitution of 1-chloro-2,2,2-trifluoroethyl halides .
  • Radical-initiated pathways (e.g., using dilauroyl peroxide, DLP) are effective for introducing thioether linkages .
  • Julia olefination () offers a route to trifluoroalkylidene derivatives but requires specialized sulfone reagents .

Physicochemical and Reactivity Profiles

Table 3: Property Comparison (Available Data)
Compound Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Solubility Trends
This compound 222.6 Not reported Not reported Likely polar aprotic solvents
Picoxystrobin (for reference) 367.3 75 Not reported Low water solubility
Methyl 2-((2-chloroethyl)thio)acetate 168.6 Not reported 135–145 (distilled) Soluble in ether, DCE
Key Observations:
  • Fluorine Impact: The CF₃ group enhances electronegativity and resistance to metabolic degradation compared to non-fluorinated analogs.
  • Thermal Stability : Chlorine and CF₃ substituents may lower melting/boiling points due to increased molecular symmetry and reduced intermolecular forces.

Biological Activity

Methyl [(1-chloro-2,2,2-trifluoroethyl)thio]acetate is an organosulfur compound characterized by its unique combination of chlorine, fluorine, and sulfur atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with various biological molecules. This article explores the biological activity of this compound, detailing its mechanisms of action, applications in research, and comparative studies with similar compounds.

  • Molecular Formula : C5_5H6_6ClF3_3OS
  • Molecular Weight : 236.64 g/mol

The trifluoromethyl group enhances the compound's lipophilicity, improving its bioavailability and facilitating cellular uptake. The presence of a chlorine atom and a sulfur atom contributes to its electrophilic nature, allowing it to interact with nucleophilic sites on proteins and enzymes.

This compound acts primarily as an electrophile , which can modify proteins through thiol-disulfide exchange reactions. This interaction can lead to:

  • Inhibition of Enzyme Activity : The compound can inhibit various enzymes by modifying their active sites.
  • Alteration of Protein Function : By binding to specific amino acids within proteins, it can change their conformation and function.
MechanismDescription
Electrophilic AttackReacts with nucleophilic sites on proteins
Enzyme InhibitionModifies active sites of enzymes leading to decreased activity
Protein ModificationAlters protein conformation affecting cellular pathways

Biological Activity

Research indicates that this compound exhibits significant biological activity in various contexts:

  • Antimicrobial Properties : Studies have shown that organosulfur compounds can possess antimicrobial effects. While specific data on this compound's efficacy is limited, its structural analogs demonstrate similar properties.
  • Anticancer Potential : The modification of proteins involved in cell cycle regulation suggests potential applications in cancer therapy.

Case Studies

  • In Vitro Studies : Research involving similar sulfur-containing compounds has demonstrated their ability to inhibit cancer cell proliferation by inducing apoptosis. This compound is hypothesized to exhibit comparable effects due to its electrophilic nature.
  • Enzyme Interaction Studies : A study highlighted the interaction of trifluoromethylated compounds with various enzymes. The presence of the trifluoromethyl group was found to enhance binding affinity and specificity towards certain targets.

Applications in Medicinal Chemistry

This compound serves as a valuable building block in the synthesis of pharmaceuticals and agrochemicals:

  • Synthesis of Drug Candidates : It is utilized in designing potential inhibitors for enzymes involved in disease pathways.
  • Research Tool : Its ability to modify protein functions makes it a useful reagent in biochemical studies.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds.

Table 2: Comparison with Similar Compounds

Compound NameMolecular FormulaNotable Features
Ethyl [(1-chloro-2,2,2-trifluoroethyl)thio]acetateC5_5H6_6ClF3_3OSSimilar structure; used in organic synthesis
Methyl [(1-bromo-2,2,2-trifluoroethyl)thio]acetateC5_5H6_6BrF3_3OSBromo analog; may exhibit different reactivity
Ethyl 4-(trifluoromethylthio)benzoateC9_9H8_8F3_3OSTrifluoromethylthio group attached to aromatic ring

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